molecular formula C14H14FNO3S B5730507 N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B5730507
M. Wt: 295.33 g/mol
InChI Key: DMGUEUULNJAZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as FMMS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied for its ability to modulate various biological processes.

Mechanism of Action

N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide acts as a carbonic anhydrase inhibitor, which means it inhibits the activity of the enzyme carbonic anhydrase. This enzyme is involved in various biological processes, including the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide can modulate various biological processes, including the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells. N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has also been shown to exhibit anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments. It has been shown to exhibit low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is the development of N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide in combination with other drugs to determine its effectiveness in combination therapies. Additionally, further research is needed to determine the optimal dosage and administration of N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide for therapeutic applications.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 3-fluoroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its ability to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in various types of cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells.

properties

IUPAC Name

N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-10-6-7-13(19-2)14(8-10)20(17,18)16-12-5-3-4-11(15)9-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGUEUULNJAZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide

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